1-(6-Nitro-3,4-dihydroquinolin-1(2H)-YL)ethanone
Overview
Description
1-(6-Nitro-3,4-dihydroquinolin-1(2H)-YL)ethanone is a chemical compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features a nitro group at the 6-position of the quinoline ring and an ethanone group attached to the nitrogen atom of the dihydroquinoline moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Nitro-3,4-dihydroquinolin-1(2H)-YL)ethanone typically involves the following steps:
Reduction: The quinoline ring is then reduced to form the dihydroquinoline moiety. This can be done using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Acylation: The final step involves the acylation of the nitrogen atom with ethanoyl chloride to form the ethanone group.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale nitration, reduction, and acylation processes, with careful control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(6-Nitro-3,4-dihydroquinolin-1(2H)-YL)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride or iron powder in acidic conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group or the ethanone group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Tin(II) chloride in hydrochloric acid or iron powder in acetic acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Quinoline derivatives with higher oxidation states.
Reduction: 1-(6-Amino-3,4-dihydroquinolin-1(2H)-YL)ethanone.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of other quinoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for diseases where quinoline derivatives have shown efficacy.
Industry: May be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(6-Nitro-3,4-dihydroquinolin-1(2H)-YL)ethanone would depend on its specific biological activity. Generally, quinoline derivatives exert their effects by interacting with molecular targets such as enzymes, receptors, or DNA. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound of quinoline derivatives.
6-Nitroquinoline: A similar compound with a nitro group at the 6-position but without the dihydroquinoline moiety.
1-(6-Amino-3,4-dihydroquinolin-1(2H)-YL)ethanone: A reduced form of the compound with an amino group instead of a nitro group.
Uniqueness
1-(6-Nitro-3,4-dihydroquinolin-1(2H)-YL)ethanone is unique due to the presence of both the nitro group and the ethanone group, which can impart distinct chemical and biological properties compared to other quinoline derivatives.
Properties
IUPAC Name |
1-(6-nitro-3,4-dihydro-2H-quinolin-1-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c1-8(14)12-6-2-3-9-7-10(13(15)16)4-5-11(9)12/h4-5,7H,2-3,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXIBEYUXYNJBKQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC2=C1C=CC(=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60401519 | |
Record name | 1-(6-NITRO-3,4-DIHYDROQUINOLIN-1(2H)-YL)ETHANONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60401519 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14026-46-1 | |
Record name | 1-(6-NITRO-3,4-DIHYDROQUINOLIN-1(2H)-YL)ETHANONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60401519 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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